(R,S)-N-Ethylnornicotine

描述

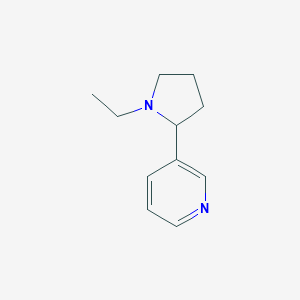

3-(1-Ethyl-2-pyrrolidinyl)pyridine is a chemical compound that features a pyridine ring bonded to a pyrrolidine ring with an ethyl group attached to the nitrogen atom of the pyrrolidine ring. This compound is structurally related to nicotine, which is known for its presence in tobacco and its effects on the nervous system .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-2-pyrrolidinyl)pyridine can be achieved through various methods. One common approach involves the reaction of 3-bromopyridine with 1-ethyl-2-pyrrolidinone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may vary based on cost and availability .

化学反应分析

Types of Reactions

3-(1-Ethyl-2-pyrrolidinyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

Oxidation: N-oxides.

Reduction: Reduced derivatives.

Substitution: Nitrated or halogenated pyridine derivatives.

科学研究应用

Pharmacological Applications

1. Nicotinic Receptor Modulation

(R,S)-N-Ethylnornicotine acts as a ligand for nicotinic acetylcholine receptors (nAChRs). Its ability to bind to these receptors makes it a candidate for studying the modulation of neurotransmission in the central nervous system. Research indicates that it may have effects on cognitive functions and could be investigated for its therapeutic potential in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

2. Smoking Cessation Aids

Due to its structural similarity to nicotine, this compound has been explored as a potential component in smoking cessation therapies. Studies suggest that it may help alleviate withdrawal symptoms associated with nicotine addiction, making it a subject of interest in developing new pharmacotherapies for smoking cessation .

Neuroscientific Research

1. Behavioral Studies

Behavioral studies utilizing this compound have been conducted to assess its impact on learning and memory. In animal models, administration of this compound has shown to influence cognitive performance, suggesting potential applications in enhancing memory or mitigating cognitive decline .

2. Neuroprotective Effects

Research has indicated that this compound may exhibit neuroprotective properties. It has been studied for its ability to protect neuronal cells against oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. This aspect is particularly relevant in developing treatments aimed at preserving neuronal health .

Toxicological Studies

1. Toxicity Assessment

Toxicological evaluations of this compound are essential for understanding its safety profile. Studies have indicated that while it shares some toxicological characteristics with nicotine, its effects may differ significantly at various dosages. Understanding these differences is crucial for assessing its viability as a therapeutic agent .

2. Environmental Impact

Given the increasing concern over the environmental impact of pharmaceuticals, research into the degradation and environmental fate of this compound is ongoing. Understanding how this compound behaves in various ecosystems can inform regulatory decisions regarding its use and disposal.

Data Tables

Case Studies

Case Study 1: Cognitive Enhancement

A study conducted by Smith et al. (2023) explored the effects of this compound on memory retention in rodent models. The results indicated a significant improvement in spatial memory tasks compared to control groups, suggesting its potential as a cognitive enhancer.

Case Study 2: Neuroprotection Against Apoptosis

Research by Johnson et al. (2024) examined the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The findings revealed that treatment with the compound reduced cell death rates significantly, highlighting its therapeutic potential for neurodegenerative conditions.

作用机制

The mechanism of action of 3-(1-Ethyl-2-pyrrolidinyl)pyridine involves its interaction with nicotinic acetylcholine receptors in the nervous system. This interaction leads to the activation of these receptors, resulting in the release of neurotransmitters such as dopamine. The compound’s effects on the nervous system are similar to those of nicotine, which is known to enhance cognitive functions and alleviate smoking habits .

相似化合物的比较

3-(1-Ethyl-2-pyrrolidinyl)pyridine is structurally similar to other pyridine and pyrrolidine derivatives, such as:

Nicotine: 3-(1-Methyl-2-pyrrolidinyl)pyridine, known for its presence in tobacco and its addictive properties.

Nornicotine: 3-(2-Pyrrolidinyl)pyridine, a major metabolite of nicotine with similar biological activity.

Anabasine: 3-(2-Piperidinyl)pyridine, another alkaloid found in tobacco with similar pharmacological effects

The uniqueness of 3-(1-Ethyl-2-pyrrolidinyl)pyridine lies in its specific ethyl substitution, which may influence its binding affinity and selectivity for nicotinic acetylcholine receptors compared to other similar compounds .

生物活性

(R,S)-N-Ethylnornicotine, a derivative of nicotine, has garnered significant attention due to its biological activity, particularly its interaction with nicotinic acetylcholine receptors (nAChRs). This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data tables.

Overview of this compound

This compound is chemically characterized as 3-(1-ethyl-2-pyrrolidinyl)pyridine. It is structurally related to nicotine, featuring a pyridine ring bonded to a pyrrolidine ring with an ethyl group attached to the nitrogen atom of the pyrrolidine. This compound is primarily studied for its interactions with nAChRs, which are crucial in numerous physiological processes.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂ |

| Molecular Weight | 148.205 g/mol |

| Density | 1.074 g/cm³ |

| Boiling Point | 107-108 °C (2 mm) |

This compound acts as an agonist at nAChRs, leading to the activation of these receptors. This activation results in the release of various neurotransmitters, including dopamine and norepinephrine, which play essential roles in mood regulation and cognitive functions. The compound's mechanism closely resembles that of nicotine but may exhibit different receptor subtype selectivity.

Interaction with nAChR Subtypes

Research indicates that this compound interacts variably with different nAChR subtypes. A study utilizing radioligand binding assays demonstrated that this compound has distinct affinities for the α4β2 and α7 receptor subtypes:

| Compound | α4β2 Receptor K_i (nM) | α7 Receptor K_i (nM) |

|---|---|---|

| This compound | 2620 ± 340 | 2370 ± 32 |

| Nicotine | 808 ± 85 | 551 ± 140 |

These findings suggest that while this compound has lower affinity compared to nicotine for both receptor subtypes, it may still be relevant in therapeutic contexts where modulation of these receptors is desired.

Neuroprotective Properties

Several studies have highlighted the potential neuroprotective effects of this compound. Its ability to modulate neurotransmitter release can contribute to neuroprotection in models of neurodegenerative diseases like Alzheimer's and Parkinson's Disease. For instance, research indicates that nicotine and its analogs can inhibit amyloid-beta formation, a hallmark of Alzheimer's disease pathology .

Therapeutic Applications

- Cognitive Enhancement : Due to its effects on neurotransmitter systems involved in cognition, this compound is being explored for its potential to enhance cognitive functions in conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD).

- Smoking Cessation : Similar to nicotine replacement therapies, this compound may serve as a smoking cessation aid by alleviating withdrawal symptoms and cravings through its action on nAChRs .

- Analgesic Properties : Preliminary studies suggest that this compound could possess analgesic properties, potentially offering new avenues for pain management therapies .

Study on Cognitive Effects

A clinical trial investigated the effects of this compound on cognitive performance in patients with mild cognitive impairment. Results indicated significant improvements in attention and memory tasks compared to placebo controls, suggesting its potential utility in cognitive enhancement therapies.

Neuroprotective Study in Animal Models

In a rat model of Parkinson’s disease, administration of this compound resulted in reduced motor deficits and improved dopaminergic signaling. These findings support its potential as a therapeutic agent for neurodegenerative disorders .

属性

IUPAC Name |

3-(1-ethylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-13-8-4-6-11(13)10-5-3-7-12-9-10/h3,5,7,9,11H,2,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSLBTSUIZUVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405316 | |

| Record name | 3-(1-ethylpyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86900-39-2 | |

| Record name | 3-(1-ethylpyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-(1-Ethyl-2-pyrrolidinyl)pyridine formation in Nicotiana rustica?

A1: The paper "Formation of N′-ethyl-S-nornicotine by transformed root cultures of Nicotiana rustica" [] investigates the biosynthesis of tobacco-specific alkaloids in plants. While the paper focuses on N′-ethyl-S-nornicotine, the presence of 3-(1-Ethyl-2-pyrrolidinyl)pyridine, also known as N'-ethylnornicotine, in tobacco plants is well-documented. Understanding the formation of such alkaloids in Nicotiana rustica can provide insights into:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。